1H-1,4,7-Triazonine, 1,1'-(1,4-butanediyl)bis[octahydro-

Description

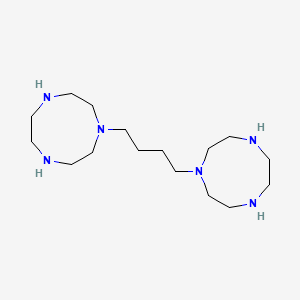

The compound 1H-1,4,7-Triazonine, 1,1'-(1,4-butanediyl)bis[octahydro-] features two octahydro-1H-1,4,7-triazonine rings connected via a 1,4-butanediyl (-CH₂CH₂CH₂CH₂-) linker. Triazonines are nine-membered heterocycles containing three nitrogen atoms, which confer unique electronic and coordination properties.

Properties

CAS No. |

112498-61-0 |

|---|---|

Molecular Formula |

C16H36N6 |

Molecular Weight |

312.50 g/mol |

IUPAC Name |

1-[4-(1,4,7-triazonan-1-yl)butyl]-1,4,7-triazonane |

InChI |

InChI=1S/C16H36N6/c1(11-21-13-7-17-3-4-18-8-14-21)2-12-22-15-9-19-5-6-20-10-16-22/h17-20H,1-16H2 |

InChI Key |

MPBFXXQCQOKCBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(CCN1)CCCCN2CCNCCNCC2 |

Origin of Product |

United States |

Biological Activity

Chemical Identity

- Name: 1H-1,4,7-Triazonine, 1,1'-(1,4-butanediyl)bis[octahydro-]

- CAS Number: 112498-61-0

- Molecular Formula: C16H36N6

- Molecular Weight: 312.5 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 470.1 ± 45.0 °C (Predicted) |

| Density | 0.940 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.59 ± 0.20 (Predicted) |

The biological activity of 1H-1,4,7-Triazonine derivatives has been explored primarily through their interactions with various biological targets. The compound exhibits potential as an inhibitor of certain enzymes and receptors due to its structural properties that allow for effective binding.

In Vitro Studies

Recent studies have utilized artificial neural networks to predict the biological activity of triazinyl compounds. For instance, compounds similar in structure to 1H-1,4,7-triazonine have shown inhibition against human carbonic anhydrase II (hCA II) and tumor-associated hCA IX. These studies indicate that modifications in the triazinyl scaffold can lead to varying degrees of selectivity and potency against these targets .

Case Studies

Several case studies have documented the efficacy of triazonine derivatives in various biological assays:

- Inhibition of Carbonic Anhydrase:

- Antiviral Activity:

-

Neuroprotective Effects:

- Some derivatives have been tested for neuroprotective effects in cellular models of neurodegeneration. Results showed a reduction in oxidative stress markers when treated with these compounds, indicating potential use in neurodegenerative disease therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups and their spatial orientation in influencing the biological activity of triazonine derivatives. For instance:

- Modifications at the butanediyl linker have been shown to significantly impact the inhibitory potency against carbonic anhydrases.

- The presence of hydrophobic groups enhances membrane permeability and bioavailability.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : The triazonine rings (C₃N₃H₉) differ from common analogs like imidazole (C₃N₂H₄) or benzimidazole (C₇N₂H₆) in ring size, nitrogen density, and conformational flexibility. The larger ring may enhance metal-binding selectivity or stabilize unusual coordination geometries .

- Analog 1: 1,1'-(1,4-Butanediyl)bis(imidazole) (C₁₀H₁₄N₄) Molecular Formula: C₁₀H₁₄N₄ (). Applications: Widely used in metal-organic frameworks (MOFs) and ionic liquids due to its flexible linker and strong N-donor coordination .

- Analog 2 : 1,1'-(1,4-Butanediyl)bis(2-methylbenzimidazole) (C₂₀H₂₂N₄)

- Analog 3 : 1H-Pyrrole,1,1'-(1,4-butanediyl)bis[2,5-dimethyl-] (C₁₆H₂₄N₂)

Table 1: Key Structural Parameters

| Compound | Heterocycle | Ring Size | N Atoms per Ring | Linker Length |

|---|---|---|---|---|

| Target Triazonine Derivative | Triazonine | 9-membered | 3 | 4-carbon |

| 1,1'-(1,4-Butanediyl)bis(imidazole) | Imidazole | 5-membered | 2 | 4-carbon |

| Bis(2-methylbenzimidazole) | Benzimidazole | 6-membered | 2 | 4-carbon |

Coordination Chemistry and Metal Interactions

MOF Construction

- Ag(I)-Based MOFs : The bis(imidazole) analog forms Ag-centered frameworks where the N atoms coordinate to Ag(I) in a tetrahedral geometry, creating 1D polymeric chains . In contrast, triazonine’s additional N atoms could enable higher coordination numbers or bridge multiple metal centers.

- Fe(II)-MOFs : A related Fe(II)-imidazolate MOF demonstrates pH-responsive drug release due to labile Fe-N bonds, suggesting triazonine derivatives might exhibit tunable stability in biomedical applications .

Hydrogen Bonding and Supramolecular Assembly

- 1,1'-(1,4-Butanediyl)bis(imidazolium) diphosphonate (C₁₀H₁₆N₄·C₄H₁₀O₆P₂·2H₂O): Forms a 3D hydrogen-bonded network via N-H···O and O-H···O interactions, highlighting the role of heterocycles in stabilizing supramolecular architectures . Triazonine’s larger rings could introduce novel hydrogen-bonding motifs or pore structures.

Biomedical Uses

Catalysis and Materials Science

- Ionic Liquids : Bis(imidazolium) ionic liquids (e.g., 1,1'-(1,4-butanediyl)bis[1-H-pyrrolidinium] dodecylbenzenesulfonate) exhibit surface-active properties, useful in oil spill remediation . Triazonine’s polarizable N-rich structure could improve ionic conductivity or catalytic activity.

- Lignin Pyrolysis : Bis(benzene) derivatives (e.g., 1,1'-(1,4-butanediyl)bis-benzene) are observed in lignin decomposition products, hinting at roles in biofuel synthesis .

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of 1H-1,4,7-Triazonine derivatives?

To confirm the structure, use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to identify hydrogen/carbon environments and connectivity. For example, the presence of sulfonyl groups in related derivatives (e.g., octahydro-1,4-bis[(4-methylphenyl)sulfonyl]) can be validated through characteristic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) helps verify molecular weight and fragmentation patterns. For instance, the molecular formula C20H27N3O4S2 (MW 437.576) in requires isotopic pattern matching .

- X-ray Crystallography : If crystals are obtainable, this provides definitive bond-length and stereochemical data, as seen in analogous triazine structures (e.g., SMILES and InChIKey data in ) .

Q. How can researchers design a synthetic route for 1H-1,4,7-Triazonine derivatives with controlled stereochemistry?

- Stepwise Functionalization : Start with the triazonine core and introduce substituents via nucleophilic substitution or coupling reactions. For example, alkylation or sulfonylation (e.g., bis[(4-methylphenyl)sulfonyl] groups in ) requires anhydrous conditions and catalysts like DMAP .

- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts to control stereocenters, as demonstrated in benzodioxin-based ketones () .

- Purification : Employ column chromatography with gradient elution to isolate stereoisomers, referencing protocols for structurally complex heterocycles .

Advanced Research Questions

Q. What computational approaches are effective for predicting the reactivity of 1H-1,4,7-Triazonine derivatives in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare results with experimental data from analogous compounds, such as imidazo-triazine derivatives ( ) .

- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions for applications in drug discovery, referencing methodologies for benzodioxin derivatives () .

- Machine Learning (ML) : Train models on existing reaction databases to optimize reaction conditions (e.g., solvent, temperature) for yield improvement .

Q. How should researchers address contradictions between experimental and theoretical data in stability studies of 1H-1,4,7-Triazonine derivatives?

- Hypothesis Testing : Re-examine assumptions in computational models (e.g., solvent effects, protonation states). For example, discrepancies in pKa predictions vs. experimental measurements may require adjusting implicit solvent parameters .

- Sensitivity Analysis : Identify variables (e.g., temperature, pH) with the largest impact on stability using factorial design ( ) .

- Cross-Validation : Compare results with structurally similar compounds, such as 1,4-bis(1-methylethyl)piperazine derivatives ( ), to isolate confounding factors .

Q. What methodological frameworks are suitable for integrating 1H-1,4,7-Triazonine derivatives into interdisciplinary research (e.g., material science or pharmacology)?

- Theory-Driven Design : Align synthesis goals with applications (e.g., membrane technologies in ) by selecting substituents that enhance hydrophobicity or ion-binding capacity .

- High-Throughput Screening (HTS) : Use automated platforms to test derivatives for specific properties (e.g., catalytic activity, biocompatibility), as applied in enzyme etching studies ( ) .

- Regulatory Compliance : Incorporate hazard assessment protocols (e.g., Australia’s Industrial Chemicals Act modifications in ) during early-stage development .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.